urocanic acid
Overview
Description
Urocanic acid is a naturally occurring compound found predominantly in the skin. It is an intermediate in the catabolism of L-histidine, an essential amino acid. The compound exists in two isomeric forms: trans-urocanic acid and cis-urocanic acid. Trans-urocanic acid is the more common form and is known for its role in absorbing ultraviolet radiation, thereby acting as a natural sunscreen .
Preparation Methods
Synthetic Routes and Reaction Conditions: This enzyme catalyzes the elimination of ammonium from L-histidine, resulting in the formation of urocanic acid .
Industrial Production Methods: In industrial settings, this compound is typically produced through microbial fermentation processes. Specific strains of bacteria or yeast that express histidine ammonialyase are cultured in a medium containing L-histidine. The enzyme converts L-histidine to this compound, which is then extracted and purified for various applications .
Chemical Reactions Analysis
Types of Reactions: Urocanic acid undergoes several types of chemical reactions, including:
Isomerization: Exposure to ultraviolet radiation causes trans-urocanic acid to isomerize to cis-urocanic acid.
Oxidation: this compound can be oxidized to form imidazolone derivatives.
Reduction: Reduction of this compound can yield various reduced imidazole derivatives.
Common Reagents and Conditions:
Isomerization: Ultraviolet radiation is the primary condition for the isomerization of trans-urocanic acid to cis-urocanic acid.
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Major Products:
Isomerization: Cis-urocanic acid.
Oxidation: Imidazolone derivatives.
Reduction: Reduced imidazole derivatives.
Scientific Research Applications
Urocanic acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the photochemistry and photophysics of imidazole derivatives.
Biology: this compound plays a role in the skin’s defense mechanism against ultraviolet radiation.
Mechanism of Action
Urocanic acid exerts its effects primarily through its ability to absorb ultraviolet radiation. When exposed to ultraviolet radiation, trans-urocanic acid is converted to cis-urocanic acid. Cis-urocanic acid has been shown to activate regulatory T cells, leading to immunosuppression. This mechanism is thought to protect the skin from ultraviolet-induced damage by modulating the immune response .
Comparison with Similar Compounds
Cinnamic acids: Like urocanic acid, cinnamic acids are also ultraviolet-absorbing compounds used in sunscreens.
Mycosporine-like amino acids: These compounds are natural ultraviolet-absorbing agents found in marine organisms.
Uniqueness: this compound is unique due to its dual role as both a natural sunscreen and an immunomodulator. Its ability to isomerize under ultraviolet radiation and subsequently influence the immune response sets it apart from other ultraviolet-absorbing compounds .
Properties
IUPAC Name |
3-(1H-imidazol-5-yl)prop-2-enoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c9-6(10)2-1-5-3-7-4-8-5/h1-4H,(H,7,8)(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOIYMIARKYCTBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)C=CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50859181 | |
Record name | Urocanic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50859181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104-98-3 | |
Record name | Urocanic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104-98-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Urocanic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104983 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 3-(1H-imidazol-5-yl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Urocanic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50859181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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